4-(3-Benzyloxyphenyl)-2-cyanophenol
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Overview
Description
4-(3-Benzyloxyphenyl)-2-cyanophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a cyanophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzyloxyphenyl)-2-cyanophenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-benzyloxyphenyl is coupled with a halogenated cyanophenol in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyloxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyanophenol moiety can be reduced to form corresponding amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(3-Benzyloxyphenyl)-2-cyanophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: Used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Benzyloxyphenyl)-2-cyanophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and cyanophenol groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Benzyloxyphenyl)-2-fluorobenzoic acid
- 4-(3-Benzyloxyphenyl)-3-fluorophenol
Uniqueness
4-(3-Benzyloxyphenyl)-2-cyanophenol is unique due to the presence of both benzyloxy and cyanophenol groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities in biological systems, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-hydroxy-5-(3-phenylmethoxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-18-11-17(9-10-20(18)22)16-7-4-8-19(12-16)23-14-15-5-2-1-3-6-15/h1-12,22H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTXNYIGRFIEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685003 |
Source
|
Record name | 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-12-1 |
Source
|
Record name | 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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